
Deferitazole
概述
描述
去铁唑,也称为 FBS-0701 和 SPD-602,是一种聚醚衍生物,已进入 1 期和 2 期临床试验。它旨在螯合铁,特别是针对铁 (III) 离子。 该化合物对铁 (III) 显示出高亲和力和选择性,使其成为潜在的治疗性铁螯合剂 .
化学反应分析
去铁唑参与各种化学反应,包括与三价金属结合和从不稳定来源中清除铁。以下是几个关键点:
对铁 (III) 的亲和力: 去铁唑的 log β2 值为 33.39 ± 0.03,表明其与铁 (III) 离子具有很强的结合能力。
其他三价金属: 它也与 Al (III) 和 La (III) 高亲和力结合。
二价阳离子: 它对二价阳离子的亲和力较低,但 Cu (II) 除外,其 log β2 值为 25.5。
清除铁: 去铁唑有效地从柠檬酸盐和白蛋白中清除铁,类似于其他治疗性铁螯合剂。
科学研究应用
去铁唑已在各种情况下得到研究:
β-地中海贫血: 研究了其在治疗输血性铁过载中的潜力。
肝脏损伤和肾功能受损: 探讨了它在这些情况下的影响。
抗疟疾特性: 虽然没有直接提及,但它的铁螯合特性可能对疟疾研究有影响。
作用机制
去铁唑发挥作用的确切机制尚待完全阐明。它可能涉及隔离过量的铁,防止其有害影响和氧化应激。参与其中的分子靶点和途径需要进一步研究。
相似化合物的比较
去铁唑的独特性在于其对铁 (III) 的高亲和力和其在生理条件下的稳定性。类似的化合物包括去铁酮、去铁胺和去铁胺,但去铁唑独特的特性使其成为铁螯合治疗的有希望的候选者。
准备方法
去铁唑的合成路线和反应条件尚未广泛报道。值得注意的是,去铁唑经过了基于去铁硫辛类药物类似物的系统搜索和优化。关于其工业生产方法的更多细节尚未公开。
生物活性
Deferitazole, a novel orally active iron chelator, has garnered attention for its potential therapeutic applications, particularly in conditions associated with iron overload such as beta-thalassemia and other transfusion-related disorders. This article delves into the biological activity of this compound, summarizing its physicochemical properties, mechanisms of action, safety and efficacy profiles from clinical trials, and relevant case studies.
This compound is characterized by its high affinity for iron(III), as demonstrated by a log value of 33.39 ± 0.03, indicating a strong capacity to form stable complexes with iron. It also exhibits significant binding to other trivalent metals such as aluminum (Al(III)) and lanthanum (La(III)), with log values of 26.68 and 21.55 respectively . The compound shows lower affinity for divalent cations, except for copper(II), which has a log value of 25.5 .
Table 1: Binding Affinities of this compound
Metal Ion | Log Value |
---|---|
Iron(III) | 33.39 ± 0.03 |
Aluminum(III) | 26.68 |
Lanthanum(III) | 21.55 |
Copper(II) | 25.5 |
This compound functions by chelating excess iron in the body, which is crucial in preventing the toxic effects associated with iron overload. The compound effectively scavenges iron from labile sources such as citrate and albumin, exhibiting efficiencies comparable to established iron chelators like deferasirox and desferrioxamine . Importantly, the Fe(III)(this compound) complex is stable under physiological conditions and does not engage in redox cycling, minimizing the risk of oxidative damage .
Clinical Trials and Safety Profile
This compound has undergone several phases of clinical trials to assess its safety and efficacy:
- Phase I Trials : Initial studies indicated that this compound was well tolerated at doses up to 15 mg/kg/day for extended periods .
- Phase II Trials : However, subsequent trials revealed significant safety concerns. Notably, higher doses required to achieve therapeutic effects were linked to peripheral neuropathies in patients . A critical evaluation led to the termination of further development due to these adverse effects.
Table 2: Summary of Clinical Trial Findings
Trial Phase | Findings | Outcome |
---|---|---|
Phase I | Well tolerated at doses ≤ 15 mg/kg/day | Proceeded to Phase II |
Phase II | High incidence of peripheral neuropathies | Termination of development |
Carcinogenicity Study | Indicated potential cancer risk in rats | Clinical hold by FDA |
Case Studies
Several case studies have documented the challenges faced during the development of this compound:
- Carcinogenicity Concerns : A study conducted on rats indicated that this compound could induce carcinogenic effects, prompting the FDA to place a clinical hold on human trials .
- Efficacy Challenges : In clinical settings, the need for high doses to achieve therapeutic efficacy raised concerns about safety, particularly regarding nerve damage . These findings underscored the necessity for a careful assessment of the therapeutic window for this compound.
属性
CAS 编号 |
945635-15-4 |
---|---|
分子式 |
C18H25NO7S |
分子量 |
399.5 g/mol |
IUPAC 名称 |
(4S)-2-[2-hydroxy-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C18H25NO7S/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2/h3-5,20H,6-12H2,1-2H3,(H,21,22)/t18-/m1/s1 |
InChI 键 |
AWHIMFSHNAAMBM-GOSISDBHSA-N |
SMILES |
O=C([C@]1(C)N=C(C2=CC=CC(OCCOCCOCCOC)=C2O)SC1)O |
手性 SMILES |
C[C@@]1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |
规范 SMILES |
CC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
FBS-0701; FBS0701; FBS 0701; SPD-602; SPD 602; SPD602; Deferitazole |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。